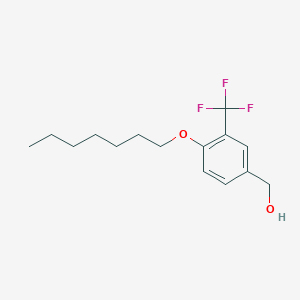
4-Heptyloxy-3-trifluoromethylbenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptyloxy-3-trifluoromethylbenzyl alcohol is an organic compound characterized by a benzyl alcohol group substituted with a heptyloxy chain and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-heptyloxy-3-trifluoromethylbenzyl alcohol typically involves the reduction of 4-heptyloxy-3-trifluoromethylbenzoic acid. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods are designed to maximize efficiency and minimize by-products. For instance, the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas can effectively reduce the benzoic acid derivative to the desired benzyl alcohol .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting the alcohol to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 or NaBH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 4-Heptyloxy-3-trifluoromethylbenzaldehyde or 4-heptyloxy-3-trifluoromethylbenzoic acid.
Reduction: 4-Heptyloxy-3-trifluoromethylbenzyl alkane.
Substitution: 4-Heptyloxy-3-trifluoromethylbenzyl chloride.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, 4-heptyloxy-3-trifluoromethylbenzyl alcohol serves as an intermediate for the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing novel compounds with specific properties.
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or immunosuppressive effects .
Industry: In materials science, the compound can be used to modify the properties of polymers and other materials, enhancing their performance in various applications.
Mecanismo De Acción
The mechanism by which 4-heptyloxy-3-trifluoromethylbenzyl alcohol exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties .
Comparación Con Compuestos Similares
- 4-Methoxy-3-trifluoromethylbenzyl alcohol
- 4-Ethoxy-3-trifluoromethylbenzyl alcohol
- 4-Butoxy-3-trifluoromethylbenzyl alcohol
Comparison: Compared to its analogs, 4-heptyloxy-3-trifluoromethylbenzyl alcohol has a longer alkyl chain, which can influence its physical and chemical properties, such as solubility and melting point. The heptyloxy group may also affect the compound’s interaction with biological targets, potentially leading to different biological activities.
Propiedades
Fórmula molecular |
C15H21F3O2 |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
[4-heptoxy-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C15H21F3O2/c1-2-3-4-5-6-9-20-14-8-7-12(11-19)10-13(14)15(16,17)18/h7-8,10,19H,2-6,9,11H2,1H3 |
Clave InChI |
UCNJLSAIAPHXKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=C(C=C(C=C1)CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















